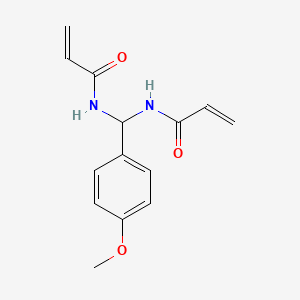![molecular formula C15H13Br2NO B15080593 Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- CAS No. 329936-50-7](/img/structure/B15080593.png)
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is a brominated phenolic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the bromination of phenol followed by the introduction of the imino group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve the desired bromination. The subsequent step involves the reaction of the brominated phenol with 2,4-dimethylphenylamine under specific conditions to form the imino compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-dibromo-: A simpler brominated phenol with similar reactivity but lacking the imino group.
Phenol, 2,6-dibromo-4-methyl-: Another brominated phenol with a methyl group, offering different reactivity and applications.
2,4-Dibromo-6-methylphenol: Similar in structure but with a methyl group instead of the imino group.
Uniqueness
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is unique due to the presence of both bromine atoms and the imino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Propiedades
Número CAS |
329936-50-7 |
|---|---|
Fórmula molecular |
C15H13Br2NO |
Peso molecular |
383.08 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(2,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Br2NO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
Clave InChI |
OPSKZOBVXVQYAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


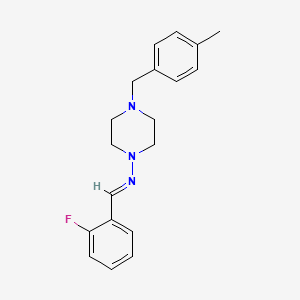
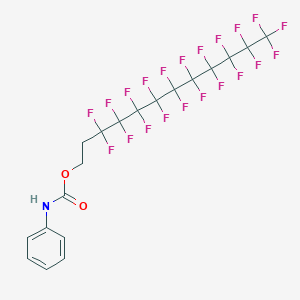
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)
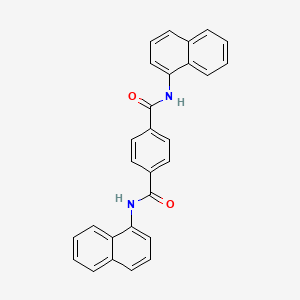
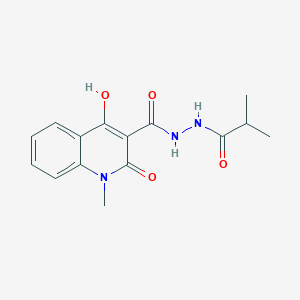
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
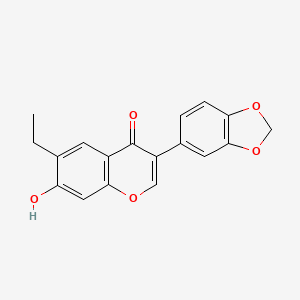
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
